molecular formula C9H17NO2 B13276849 {2-Oxa-6-azaspiro[4.5]decan-3-yl}methanol

{2-Oxa-6-azaspiro[4.5]decan-3-yl}methanol

Cat. No.: B13276849
M. Wt: 171.24 g/mol
InChI Key: FDMYCMIDWVSOME-UHFFFAOYSA-N
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Description

{2-Oxa-6-azaspiro[45]decan-3-yl}methanol is a spiro compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Oxa-6-azaspiro[4.5]decan-3-yl}methanol typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the spiro compound . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{2-Oxa-6-azaspiro[4.5]decan-3-yl}methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Scientific Research Applications

{2-Oxa-6-azaspiro[4.5]decan-3-yl}methanol has been explored for its potential in various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of {2-Oxa-6-azaspiro[4.5]decan-3-yl}methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-Oxa-6-azaspiro[4.5]decan-3-yl}methanol stands out due to its unique combination of oxygen and nitrogen atoms within the spiro framework, providing distinct chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-oxa-6-azaspiro[4.5]decan-3-ylmethanol

InChI

InChI=1S/C9H17NO2/c11-6-8-5-9(7-12-8)3-1-2-4-10-9/h8,10-11H,1-7H2

InChI Key

FDMYCMIDWVSOME-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2(C1)CC(OC2)CO

Origin of Product

United States

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